(4-Chlorophenyl)(cyclopropyl)methanethiol
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Overview
Description
(4-Chlorophenyl)(cyclopropyl)methanethiol is an organic compound with the molecular formula C10H11ClS. It is characterized by the presence of a 4-chlorophenyl group and a cyclopropyl group attached to a methanethiol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(cyclopropyl)methanethiol typically involves the reaction of 4-chlorobromobenzene with cyclopropane acetonitrile in the presence of a Grignard reagent. The process begins with the formation of the Grignard reagent by reacting magnesium metal with 4-chlorobromobenzene in an organic solvent such as ether or tetrahydrofuran. The resulting Grignard reagent is then reacted with cyclopropane acetonitrile to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the same basic steps as the laboratory synthesis but is optimized for larger-scale production. This includes the use of industrial-grade solvents and reagents, as well as specialized equipment to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(cyclopropyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Halide ions (Cl-, Br-) can act as nucleophiles in substitution reactions.
Coupling Reactions: Palladium catalysts are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Substitution: Various substituted thiols can be formed depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed in Suzuki–Miyaura coupling reactions.
Scientific Research Applications
(4-Chlorophenyl)(cyclopropyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(cyclopropyl)methanethiol involves its reactivity with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl cyclopropyl ketone: This compound is similar in structure but contains a ketone group instead of a thiol group.
(4-Chlorophenyl)(phenyl)methanethiol: This compound has a phenyl group instead of a cyclopropyl group attached to the methanethiol moiety.
Uniqueness
(4-Chlorophenyl)(cyclopropyl)methanethiol is unique due to the presence of both a 4-chlorophenyl group and a cyclopropyl group attached to a methanethiol moiety. This combination of functional groups imparts unique chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H11ClS |
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Molecular Weight |
198.71 g/mol |
IUPAC Name |
(4-chlorophenyl)-cyclopropylmethanethiol |
InChI |
InChI=1S/C10H11ClS/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 |
InChI Key |
FRVQMXFEKSFUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Cl)S |
Origin of Product |
United States |
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